

Technical Application Note: Intraperitoneal Injection of RO273225 in Mice[1]

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Compound of Interest

Compound Name: RO273225

Cat. No.: B1193567

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Executive Summary

RO273225 (also known as RO27-3225) is a highly selective agonist for the Melanocortin-4 Receptor (MC4R). It is widely utilized in preclinical research to investigate energy homeostasis, feeding behavior, and neuroprotection. Unlike non-selective melanocortin ligands (e.g., MTII), **RO273225** activates MC4R with high affinity ($EC_{50} \approx 1$ nM) without significant activity at MC3R or MC5R, making it a critical tool for dissecting MC4R-specific pathways.

This guide details the standardized protocol for the intraperitoneal (i.p.) administration of **RO273225** in mice, covering vehicle formulation, dose selection for distinct physiological outcomes (neuroprotection vs. metabolic suppression), and mechanistic validation.

Compound Profile & Pre-Experimental Preparation

Chemical Specifications

- Name: RO27-3225 (TFA salt commonly supplied)
- Molecular Weight: ~898.95 g/mol (TFA salt)
- Target: MC4R (Agonist)

- Solubility: Soluble in DMSO; sparingly soluble in water/saline without pH adjustment or co-solvents.
- Storage: Powder at -20°C (desiccated). Stock solutions in DMSO at -80°C (avoid freeze-thaw cycles).

Vehicle Formulation (Critical)

To ensure consistent bioavailability and minimize peritoneal irritation, a "DMSO-to-Saline" dilution method is recommended.

Reagents:

- Dimethyl Sulfoxide (DMSO), sterile grade.
- 0.9% Sterile Saline (NaCl).

Protocol for 1 mg/mL Stock:

- Dissolve 1 mg of **RO273225** powder in 50 μ L of 100% DMSO. Vortex until completely clear.
- Note: This creates a 20 mg/mL concentrated stock.

Protocol for Working Solution (Injection Ready):

- Dilute the DMSO stock into pre-warmed (37°C) sterile saline to reach the desired final concentration.
- Target Vehicle Composition: < 2-5% DMSO in Saline.
 - Example: To make 1 mL of injection solution: Add 20-50 μ L of Stock to 950-980 μ L Saline.
- pH Check: Ensure pH is near 7.4. If the TFA salt lowers pH significantly, adjust carefully with dilute NaOH, though high dilution in saline usually buffers this sufficiently.

Dose Selection Guide

The dosage of **RO273225** varies significantly depending on the biological endpoint.

Researchers must distinguish between neuroprotective (low dose) and anorexigenic (high

dose) applications.

Application	Target Dose	Injection Vol.	Frequency	Endpoint
Neuroprotection (e.g., ICH, Stroke)	180 µg/kg (0.18 mg/kg)	10 mL/kg	Single dose	Reduced edema, anti-inflammation, improved Garcia score.
Metabolic/Feeding (Obesity/Satiety)	~8 mg/kg (200 µg/mouse)	200 µL/mouse	Single dose	Acute suppression of food intake (dark phase).
Dose Ranging	60 - 540 µg/kg	10 mL/kg	Variable	Establishing dose-response curves.

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Critical Insight: The dose required to acutely suppress feeding (metabolic drive) is roughly 40x higher than the dose required to trigger intracellular anti-inflammatory signaling cascades in the brain via peripheral administration.

Mechanistic Pathway Visualization

RO273225 exerts its neuroprotective effects by activating MC4R, which subsequently upregulates AMPK and inhibits pro-inflammatory MAPK pathways.^[1]



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Caption: **RO273225** signaling cascade. Activation of MC4R upregulates p-AMPK, which inhibits the JNK/p38 MAPK stress pathways, reducing downstream inflammatory cytokines.[1]

Experimental Protocol: Intraperitoneal Injection

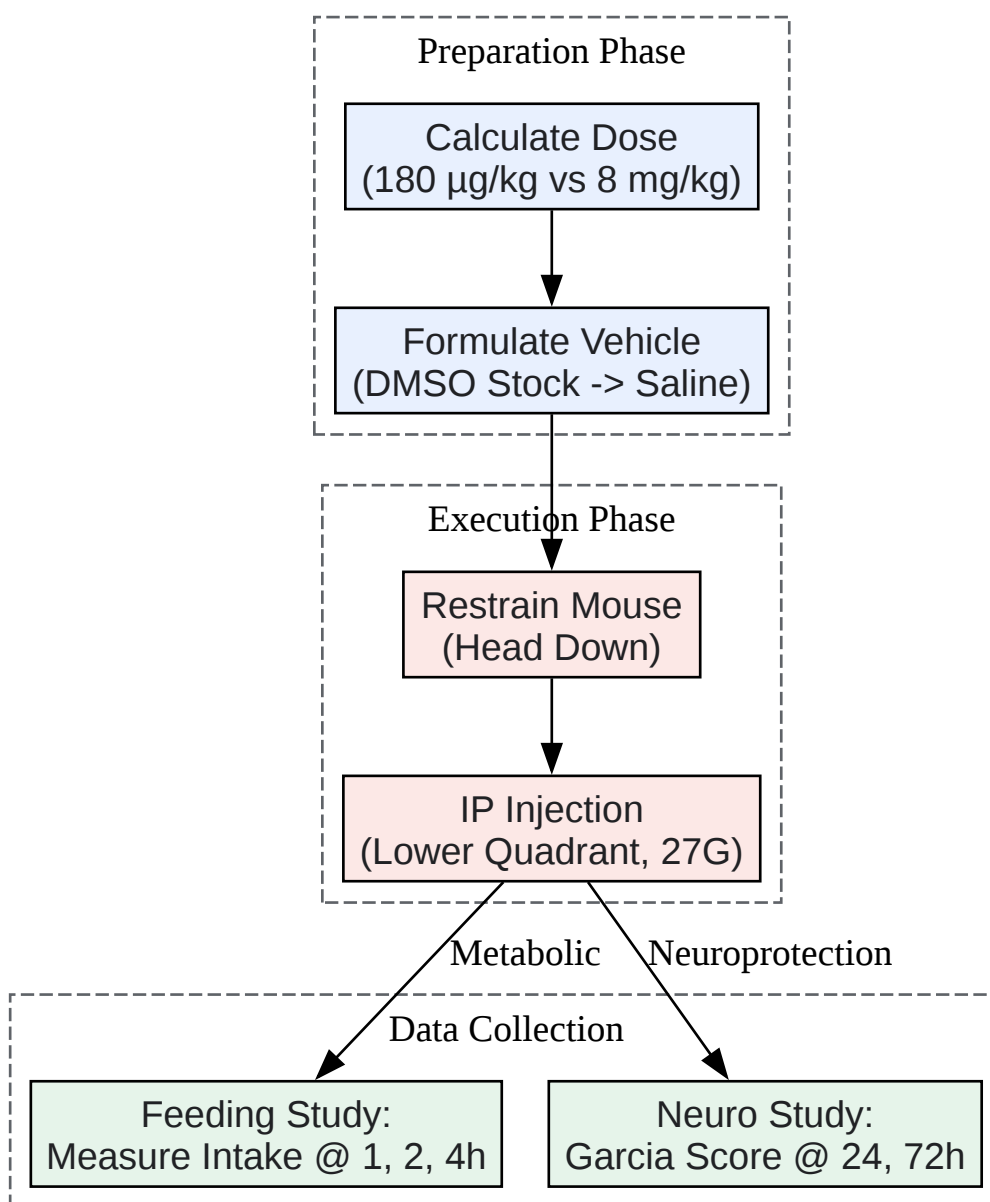
Animal Criteria

- Strain: C57BL/6J, CD1, or db/db (obesity models).
- Acclimatization: Minimum 5-7 days.
- Handling: Gentle handling for 3 days prior to injection to minimize stress-induced hyperglycemia or corticosterone spikes, which can mask metabolic data.

Step-by-Step Injection Workflow

- Preparation:
 - Calculate individual injection volumes based on body weight (Standard: 10 mL/kg).
 - Load syringes (27G or 30G needle) with the specific volume.
 - Ensure solution is at room temperature or slightly warmed.
- Restraint & Injection:
 - Restrain the mouse using the "scruff" technique to expose the abdomen.
 - Tilt the mouse head downward (Trendelenburg position) to shift viscera cranially.
 - Insert needle at a 30° angle into the lower right or left quadrant of the abdomen.
 - Aspirate slightly to ensure no blood or urine (bladder puncture) is drawn.
 - Inject smoothly over 1-2 seconds.
- Post-Injection Monitoring:

- Return mouse to home cage.
- For Feeding Studies: Administer immediately before the onset of the dark cycle (lights off). Measure food intake at 1h, 2h, 4h, and 24h.
- For ICH/Neuroprotection: Administer 1 hour post-injury.[2] Monitor neurological deficits (Garcia score) at 24h and 72h.[2]



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Caption: Operational workflow for **RO273225** administration, distinguishing between metabolic and neuroprotective experimental endpoints.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Precipitation	High concentration in saline; Cold solution.	Ensure DMSO concentration is ~2-5%. Warm solution to 37°C before injection. Sonicate briefly.
Inconsistent Data	Stress-induced anorexia.	Handle animals extensively prior to study. Include a vehicle-only control group (Saline/DMSO).
No Effect (Feeding)	Dose too low.	Feeding studies often require mg/kg doses (e.g., 200 µg/mouse), whereas signaling studies use µg/kg.
Peritonitis	High DMSO concentration.	Keep DMSO < 10% (ideally <5%). ^[2] Ensure sterile technique.

References

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- Yeo, G. S., et al. (2021). "Melanocortin 4 receptor agonists in the treatment of obesity." Journal of Clinical Investigation. [Link](#)

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